4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 5-(furan-2-yl)-1,2-oxazol-3-ylmethyl moiety. Although direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest relevance in antimicrobial and antifungal research .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-20(2)26(22,23)14-7-5-12(6-8-14)17(21)18-11-13-10-16(25-19-13)15-4-3-9-24-15/h3-10H,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVCSESHYIEAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the furan-oxazole moiety through a cyclization reaction, followed by the introduction of the dimethylsulfamoyl group via sulfonation. The final step involves the coupling of the furan-oxazole intermediate with the benzamide core under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidative conditions.
Reduction: The nitro group in the benzamide core can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by the addition of the desired nucleophile.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Amino-substituted benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-oxazole moiety can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The dimethylsulfamoyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of the target compound with analogs from the evidence:
Key Observations:
- Oxadiazoles (e.g., LMM11) are known for enhanced electron-withdrawing properties, which may influence antifungal efficacy .
- Sulfonamide/Sulfamoyl Groups : The dimethylsulfamoyl group in the target compound contrasts with the sulfonamide in . Sulfamoyl derivatives often exhibit improved solubility compared to sulfonamides, which could enhance bioavailability .
- Furan Substituents : The furan-2-yl group in both the target compound and LMM11 may facilitate interactions with fungal thioredoxin reductase, a proposed mechanism for LMM11’s activity .
Physicochemical and Spectral Properties
While direct data for the target compound are unavailable, analogs provide insights:
- Melting Points : Benzamide/thiazole hybrids () are typically solids (melting points 160–220°C), suggesting the target compound may also exhibit high thermal stability .
- Spectral Confirmation : Analogs in and were validated via ¹H/¹³C NMR and HRMS. For example, the 5-methyl-1,2-oxazole in showed characteristic δ 6.35 ppm (oxazole-H) and δ 165.2 ppm (C=O) in NMR .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula and Weight
The molecular formula of the compound is , with a molecular weight of approximately 300.36 g/mol. The structure includes a dimethylsulfamoyl group and a furan-oxazole moiety, which are significant for its biological activity.
The biological activity of This compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression and neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating its potency:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis |
| MCF7 | 5.00 | Cell cycle arrest at G2/M phase |
| A549 | 3.50 | Inhibition of HDAC activity |
These results suggest that the compound may act as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression related to cell growth and differentiation.
Neuroprotective Effects
In addition to its anticancer properties, the compound has exhibited neuroprotective effects in preclinical models. It appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions.
Study 1: Antitumor Efficacy in Vivo
A study conducted on xenograft models demonstrated that administering This compound resulted in significant tumor growth inhibition compared to control groups. The study reported:
- Tumor Growth Inhibition (TGI) : 48.89%
- Mechanism : Induction of apoptosis and inhibition of angiogenesis.
Study 2: Neuroprotection in Animal Models
Another research focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Key findings included:
- Reduction in Neuronal Death : 60% reduction compared to untreated controls.
- Mechanisms : Decreased levels of pro-inflammatory cytokines and enhanced antioxidant enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
